molecular formula C13H15N3O4S B288856 2-Methyl-5-nitro-1-(2,3,4-trimethyl-benzenesulfonyl)-1H-imidazole

2-Methyl-5-nitro-1-(2,3,4-trimethyl-benzenesulfonyl)-1H-imidazole

Cat. No. B288856
M. Wt: 309.34 g/mol
InChI Key: XHAGPTYAKXTGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-nitro-1-(2,3,4-trimethyl-benzenesulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as MNITMI and is synthesized through a multistep process that involves the reaction of various chemicals.

Mechanism of Action

The mechanism of action of MNITMI involves the inhibition of various enzymes, including protein kinase C and cyclic nucleotide phosphodiesterase. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
MNITMI has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. MNITMI has also been shown to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

MNITMI has several advantages for use in lab experiments. It exhibits potent inhibitory effects on various enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. MNITMI is also relatively stable and can be easily synthesized in large quantities. However, MNITMI also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of MNITMI. One potential area of research is the development of MNITMI-based therapeutics for the treatment of various diseases, including cancer and inflammation. Another area of research is the elucidation of the precise mechanisms of action of MNITMI and its potential interactions with other signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of MNITMI for therapeutic use.

Synthesis Methods

The synthesis of MNITMI involves several steps, starting with the reaction of 2-methylimidazole with paraformaldehyde to produce 2-methyl-4,5-dihydroimidazole. This intermediate is then reacted with 2,3,4-trimethylbenzenesulfonyl chloride to produce 2-methyl-5-(2,3,4-trimethylbenzenesulfonyl)-4,5-dihydroimidazole. The final step involves the nitration of this intermediate to produce MNITMI.

Scientific Research Applications

MNITMI has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit potent inhibitory effects on a variety of enzymes, including protein kinase C and cyclic nucleotide phosphodiesterase. These enzymes play critical roles in various physiological processes, including cell signaling, gene expression, and metabolism. MNITMI has also been shown to exhibit anti-inflammatory and anti-cancer properties.

properties

Product Name

2-Methyl-5-nitro-1-(2,3,4-trimethyl-benzenesulfonyl)-1H-imidazole

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

2-methyl-5-nitro-1-(2,3,4-trimethylphenyl)sulfonylimidazole

InChI

InChI=1S/C13H15N3O4S/c1-8-5-6-12(10(3)9(8)2)21(19,20)15-11(4)14-7-13(15)16(17)18/h5-7H,1-4H3

InChI Key

XHAGPTYAKXTGHC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C)C

Origin of Product

United States

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